Ethyl methyl pent-2-ene-1,5-dioate

Physicochemical property Distillation Purification

Ethyl methyl pent-2-ene-1,5-dioate (CAS 85508-07-2) is a mixed diester of 3-methyl-2-pentenedioic acid, with the IUPAC name 1-O-ethyl 5-O-methyl pent-2-enedioate. Structurally characterized by an α,β-unsaturated pentene backbone bearing two differentiated ester groups (ethyl and methyl), this compound serves as a versatile intermediate in complex organic synthesis, notably in the preparation of withanolide precursors.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 85508-07-2
Cat. No. B12654820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl methyl pent-2-ene-1,5-dioate
CAS85508-07-2
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CC=CC(=O)OC
InChIInChI=1S/C8H12O4/c1-3-12-8(10)6-4-5-7(9)11-2/h4-5H,3,6H2,1-2H3/b5-4+
InChIKeyGXAFCCDGFFYTOP-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Methyl Pent-2-ene-1,5-dioate (CAS 85508-07-2) Procurement Guide: Technical Specifications and Differentiation


Ethyl methyl pent-2-ene-1,5-dioate (CAS 85508-07-2) is a mixed diester of 3-methyl-2-pentenedioic acid, with the IUPAC name 1-O-ethyl 5-O-methyl pent-2-enedioate [1]. Structurally characterized by an α,β-unsaturated pentene backbone bearing two differentiated ester groups (ethyl and methyl), this compound serves as a versatile intermediate in complex organic synthesis, notably in the preparation of withanolide precursors . Its molecular formula is C8H12O4 with a molecular weight of 172.18 g/mol and a boiling point of 213.4°C at 760 mmHg [2].

Why Ethyl Methyl Pent-2-ene-1,5-dioate Cannot Be Replaced by Generic In-Class Analogs


While dimethyl and diethyl esters of 3-methyl-2-pentenedioic acid share the same core scaffold, they lack the asymmetric ester motif that defines ethyl methyl pent-2-ene-1,5-dioate. This mixed-ester architecture is critical for chemoselective transformations: the ethyl and methyl groups possess distinct steric and electronic properties, enabling sequential orthogonal deprotection or functionalization at specific carboxylate positions that symmetrical diesters cannot achieve [1]. For example, in withanolide side-chain synthesis, the use of the mixed ethyl/methyl ester enables regioselective condensation and decarboxylation steps that are not feasible with homogeneous diesters .

Quantitative Differentiation Guide for Ethyl Methyl Pent-2-ene-1,5-dioate (CAS 85508-07-2) vs. Closest Analogs


Boiling Point Profile: Ethyl Methyl Diester Offers Intermediate Distillation Characteristics

Ethyl methyl pent-2-ene-1,5-dioate exhibits a boiling point of 213.4°C at 760 mmHg [1], which is approximately 20°C lower than that of its dimethyl analog (232.8°C at 760 mmHg [2]) and comparable to the diethyl analog (~210°C ). This intermediate volatility can influence downstream purification strategy, particularly in fractional distillation where the target compound's boiling point provides a separation window from both lighter and heavier impurities.

Physicochemical property Distillation Purification

Density and Refractive Index: Ethyl Methyl Diester vs. Dimethyl Diester

The dimethyl analog (dimethyl 3-methyl-2-pentenedioate) has a reported density of 1.095 g/mL at 25°C and a refractive index of n20/D 1.456 [1]. While precise density and refractive index data for the ethyl methyl diester are not widely cataloged in authoritative databases, the structural difference (replacement of one methyl with an ethyl group) suggests a slightly lower density due to the larger molar volume of the ethyl group. This distinction can be critical for applications requiring precise volumetric dosing or refractive-index-based quality control.

Physicochemical property Liquid handling Formulation

Chemoselective Deprotection Strategy Enabled by Mixed Ethyl/Methyl Ester Architecture

Maione et al. (1989) demonstrated the utility of a mixed ethyl/methyl pent-2-enedioate scaffold in the synthesis of the withanolide side-chain lactone precursor [1]. The synthetic route relies on sequential condensation and decarboxylation steps that are enabled by the differentiated ester groups. While direct quantitative rate constants for hydrolysis or decarboxylation are not reported in the paper, the experimental procedure yields the target withanolide intermediate after 3 hours of reflux in alkaline ethanol followed by acidification, suggesting a synthetically practical half-life for each ester group under basic conditions. By contrast, symmetrical diesters (dimethyl or diethyl) would require additional protection/deprotection steps to achieve the same chemoselective outcome.

Chemoselectivity Orthogonal deprotection Withanolide synthesis

High-Value Scenarios for Ethyl Methyl Pent-2-ene-1,5-dioate Use Based on Differentiated Evidence


Withanolide and Steroidal Lactone Side-Chain Synthesis

As demonstrated by Maione et al. (1989), the mixed ester serves as a critical building block for constructing the α,β-unsaturated δ-lactone side chain of classical withanolides [1]. The ethyl/methyl differentiation enables regioselective condensation and decarboxylation, a synthetic advantage not afforded by symmetrical diesters. Laboratories engaged in natural product total synthesis or medicinal chemistry of withanolide derivatives should prioritize this mixed ester to minimize protection/deprotection manipulations.

Differential Ester Hydrolysis for Orthogonal Protection Strategies

In any synthetic route requiring the sequential unmasking of carboxyl functionalities on an α,β-unsaturated framework, the mixed ethyl/methyl pent-2-enedioate provides inherent orthogonality. The ethyl ester exhibits slower base-catalyzed hydrolysis kinetics than the methyl ester, allowing for chemoselective deprotection under controlled conditions . This property is valuable in the synthesis of unsymmetrical diacids or monoester intermediates used in polymer chemistry and drug conjugate development.

Distillation-Intensive Purification Processes

With a boiling point of 213.4°C at 760 mmHg [2], the ethyl methyl diester distills at a temperature approximately 19°C below its dimethyl counterpart. For process chemists optimizing fractional distillation, this intermediate boiling point can improve separation from both lower-boiling solvents (e.g., ethanol, 78°C) and higher-boiling dimethyl ester contaminants.

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